molecular formula C13H14N2 B13879040 2-(3-(Pyridin-2-yl)phenyl)ethanamine

2-(3-(Pyridin-2-yl)phenyl)ethanamine

Cat. No.: B13879040
M. Wt: 198.26 g/mol
InChI Key: QTRCRRCTJKGYGG-UHFFFAOYSA-N
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Description

2-(3-(Pyridin-2-yl)phenyl)ethanamine is an organic compound with the molecular formula C13H14N2 It is a derivative of phenylethylamine, where the phenyl group is substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-2-yl)phenyl)ethanamine typically involves the reaction of 3-(pyridin-2-yl)benzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyridin-2-yl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-(Pyridin-2-yl)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-2-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanamine: A simpler analog with similar structural features but lacking the phenyl group.

    3-(Pyridin-2-yl)phenylamine: Similar structure but with the amine group directly attached to the phenyl ring.

Uniqueness

2-(3-(Pyridin-2-yl)phenyl)ethanamine is unique due to the presence of both the pyridinyl and phenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(3-pyridin-2-ylphenyl)ethanamine

InChI

InChI=1S/C13H14N2/c14-8-7-11-4-3-5-12(10-11)13-6-1-2-9-15-13/h1-6,9-10H,7-8,14H2

InChI Key

QTRCRRCTJKGYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

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